Synthetic Selectivity: Exclusive Indene Formation Over Chromenes
In In(OTf)3-catalyzed microwave-assisted alkenylation, methoxyphenols with a para-methoxy group relative to the hydroxyl group yield exclusively indenes (1H-inden-4-ol derivatives 4a–e), whereas ortho-methoxy substrates lead to chromenes [1]. This regioselectivity is quantitative and structure-dependent, demonstrating that the 1H-Inden-4-ol scaffold enables a distinct, high-yielding synthetic route not accessible to its isomers.
| Evidence Dimension | Product selectivity in alkenylation |
|---|---|
| Target Compound Data | Exclusive formation of 1H-inden-4-ol derivatives (4a–e) |
| Comparator Or Baseline | Para-methoxy vs. ortho-methoxy substitution |
| Quantified Difference | Exclusive (100%) vs. alternative pathway |
| Conditions | In(OTf)3 catalyzed, microwave-assisted alkenylation of methoxyphenols |
Why This Matters
Procuring the correct indenol isomer ensures access to a validated, selective synthetic route, preventing wasted resources on non-productive pathways.
- [1] Rao, V. K., Kaswan, P., Parang, K., & Kumar, A. (2015). Indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols: synthesis of indenes and chromenes. Organic & Biomolecular Chemistry, 13(45), 11072–11077. View Source
